(Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Piperidine Moiety: The piperidine group is attached via a nucleophilic substitution reaction, often using a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
(Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one: This compound differs in the position of the pyridine ring.
(Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: This compound has the pyridine ring in a different position.
Uniqueness
The uniqueness of (Z)-6-hydroxy-4-methyl-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-10-18(25)17(13-24-9-4-3-6-15(24)2)22-20(14)21(26)19(27-22)11-16-7-5-8-23-12-16/h5,7-8,10-12,15,25H,3-4,6,9,13H2,1-2H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLQXPDVNZVONW-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=C(C3=C2OC(=CC4=CN=CC=C4)C3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=C(C3=C2O/C(=C\C4=CN=CC=C4)/C3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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